![molecular formula C9H14Cl2N2 B1505874 1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride CAS No. 486453-50-3](/img/structure/B1505874.png)
1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride
Overview
Description
1,2,3,4-Tetrahydroisoquinolines (THIQs) are a large group of natural products and synthetic compounds that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They form an important class of isoquinoline alkaloids .
Synthesis Analysis
In recent years, considerable research interest has been witnessed toward the synthesis of THIQs and their C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been explored .Molecular Structure Analysis
The molecular structure of THIQs is a heterocyclic scaffold that has garnered a lot of attention in the scientific community .Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis
The physical form of 2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride, a related compound, is a powder . Its molecular weight is 261.19 .Scientific Research Applications
Inhibitors of PD-1/PD-L1 Protein-Protein Interaction
This compound has been utilized in the design of small-molecule inhibitors targeting the PD-1/PD-L1 protein-protein interaction (PPI), which is a critical pathway in the immune response against cancer cells. The design principle of these inhibitors could potentially enhance immunotherapy treatments .
Biological Activities Against Infective Pathogens
1,2,3,4-Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exhibit diverse biological activities against various infective pathogens. This includes potential treatments for neurodegenerative disorders and other diseases caused by infectious agents .
Neurodegenerative Disease Research
The compound is part of a class of isoquinoline alkaloids that have shown promise in the research of neurodegenerative diseases. These compounds have been studied for their potential therapeutic effects against disorders such as Alzheimer’s disease .
Antioxidant Properties
Research has indicated that derivatives of 1,2,3,4-Tetrahydroisoquinoline possess antioxidant properties. This is significant because oxidative stress is implicated in the development of various diseases including cancer, cardiovascular disease, atherosclerosis, and Alzheimer’s disease .
Synthesis of Alkaloid Derivatives
The compound serves as a precursor for the synthesis of various alkaloids that display multifarious biological activities. These activities are crucial for the development of therapeutic lead compounds and natural products .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;;/h1-4,9,11H,5-6,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLPXQYPOXVXBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679372 | |
Record name | 1,2,3,4-Tetrahydroisoquinolin-4-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride | |
CAS RN |
486453-50-3 | |
Record name | 1,2,3,4-Tetrahydroisoquinolin-4-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Tetrahydro-isoquinolin-4-ylamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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